(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
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Overview
Description
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated forms or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.
Scientific Research Applications
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and influence cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethyl-2H-1-benzopyran-2-OL
- 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
- 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-OL
Uniqueness
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJUGYSYOGMLQT-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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